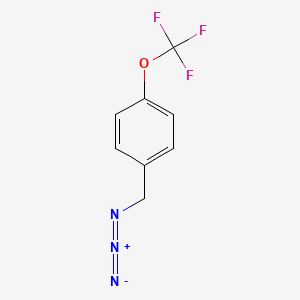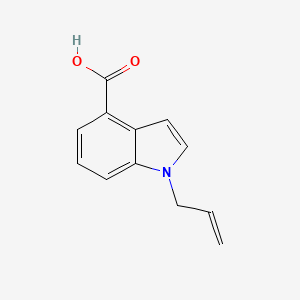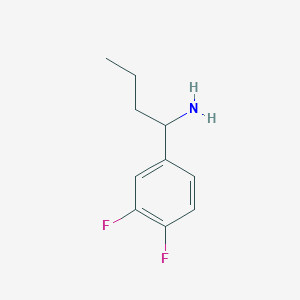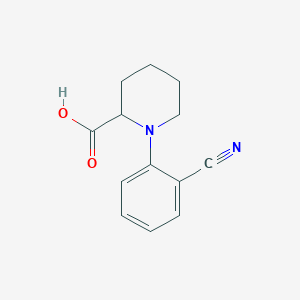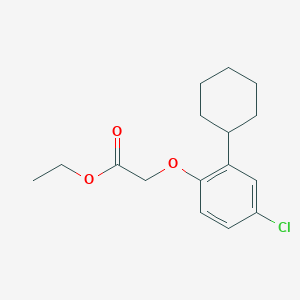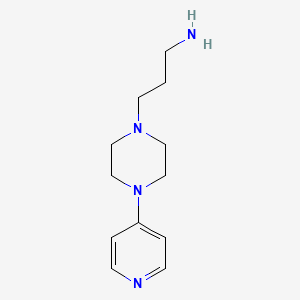
1-(3-氨基丙基)-4-(吡啶-4-基)哌嗪
描述
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is an organic compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol . This compound features a piperazine ring substituted with a pyridine ring and a propan-1-amine group, making it a versatile molecule in various chemical and biological applications.
科学研究应用
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby affecting the downstream cellular processes .
Action Environment
The action, efficacy, and stability of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the activity of the compound may be affected by the pH of the environment, as this can influence the ionization state of the compound and its targets. Similarly, temperature can affect the kinetics of the interactions between the compound and its targets.
生化分析
Biochemical Properties
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical environment, influencing various cellular processes.
Cellular Effects
The effects of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the type of cell and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine exerts its effects through binding interactions with biomolecules. It can bind to enzymes, inhibiting or activating their activity, and can also interact with DNA and RNA, influencing gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effectiveness . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these processes is essential for predicting the compound’s effects in different cellular environments.
Subcellular Localization
The subcellular localization of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine typically involves the reaction of 4-(pyridin-4-yl)piperazine with 3-chloropropan-1-amine under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
相似化合物的比较
Similar Compounds
- 4-(Pyridin-4-yl)piperazine
- 3-(Piperazin-1-yl)propan-1-amine
- 4-(3-Aminopropyl)pyridine
Uniqueness
3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine is unique due to its combination of a pyridine ring, a piperazine ring, and a propan-1-amine group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications .
属性
IUPAC Name |
3-(4-pyridin-4-ylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-4-1-7-15-8-10-16(11-9-15)12-2-5-14-6-3-12/h2-3,5-6H,1,4,7-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDPAWCDGSUUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)
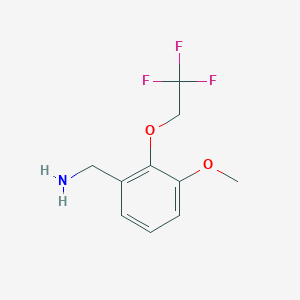
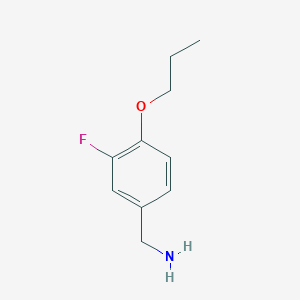
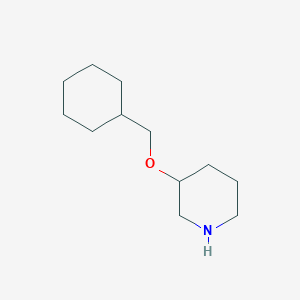

amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)
